3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene
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Overview
Description
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple methyl groups and a fused ring system, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its derivatives can inhibit the activity of certain enzymes, resulting in antimicrobial or anticancer effects . In electronic applications, its unique structure facilitates efficient charge transport, making it suitable for use in semiconductors and transistors .
Comparison with Similar Compounds
2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene can be compared with other thiophene derivatives such as:
Thiophene: The simplest member of the thiophene family, lacking the additional fused ring system and methyl groups.
Bithiophene: Consists of two thiophene rings fused together, offering different electronic properties.
Cyclopenta[2,1-b3,4-b’]dithiophene: A compound with a similar fused ring system but different substitution patterns, leading to varied applications in organic electronics.
The uniqueness of 2,3,4,6-tetramethyl-7H-thieno[3’,4’:3,4]cyclopenta[1,2-b]thiophene lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for diverse scientific and industrial applications .
Properties
Molecular Formula |
C13H14S2 |
---|---|
Molecular Weight |
234.4g/mol |
IUPAC Name |
3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-7(2)15-11-5-10-8(3)14-9(4)13(10)12(6)11/h5H2,1-4H3 |
InChI Key |
JOWHGUIOLABFCE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Canonical SMILES |
CC1=C(SC2=C1C3=C(SC(=C3C2)C)C)C |
Origin of Product |
United States |
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